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Compound of Interest

Compound Name: 2-Mesatp

Cat. No.: B1194090 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activity of 2-

Methylthioadenosine triphosphate (2-MeSATP) in neuronal cells. It details the compound's

mechanism of action, its effects on neuronal signaling and viability, and provides established

experimental protocols for its study.

Core Concepts: 2-MeSATP and its Role in Neuronal
Function
2-Methylthioadenosine triphosphate (2-MeSATP) is a stable analog of adenosine triphosphate

(ATP) that acts as a potent agonist for several purinergic receptors, particularly the P2Y₁

receptor subtype, which is widely expressed in the central nervous system. Its interaction with

these receptors on neuronal and glial cells triggers a cascade of intracellular events, leading to

the modulation of neuronal excitability, synaptic transmission, and cell survival. Understanding

the biological activity of 2-MeSATP is crucial for elucidating the roles of purinergic signaling in

both physiological and pathological conditions of the nervous system.

Mechanism of Action: Receptor Activation and
Signaling Pathways
The primary molecular target of 2-MeSATP in neuronal cells is the G-protein coupled P2Y₁

receptor. Activation of this receptor initiates a well-defined signaling cascade.
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P2Y₁ Receptor-Mediated Signaling
Upon binding of 2-MeSATP to the P2Y₁ receptor, the associated Gαq/11 protein is activated.

This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-

trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to

IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into

the cytosol. The subsequent rise in intracellular calcium concentration, along with the activation

of protein kinase C (PKC) by DAG, leads to the modulation of various downstream effectors,

including ion channels, ultimately altering neuronal function.
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P2Y₁ Receptor Signaling Pathway Activated by 2-MeSATP.

Quantitative Data on the Biological Activity of 2-
MeSATP
The following tables summarize the quantitative data on the effects of 2-MeSATP in various

neuronal and related cell types.
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Cell Type Assay Parameter Value Reference

Rat Brain

Capillary

Endothelial Cells

Calcium

Mobilization
EC₅₀ 27 nM [1]

Rat Hepatocytes

Glycogen

Phosphorylase

Activation

Kₐ 20 nM [2]

1321N1

Astrocytoma

(human P2Y₁

expressing)

Inositol

Phosphate

Accumulation

EC₅₀ 51 nM

Rat Primary

Arcuate Nucleus

Neurons

Calcium Influx -
1 µM induces

influx

Rat Conjunctival

Goblet Cells

Intracellular

Calcium Increase

Maximal

Response
10⁻⁵ M [3]

Note: EC₅₀ (Half-maximal effective concentration) and Kₐ (Activation constant) values indicate

the concentration of 2-MeSATP required to elicit a half-maximal response.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

biological activity of 2-MeSATP in neuronal cells.

Intracellular Calcium Imaging
This protocol details the measurement of changes in intracellular calcium concentration

([Ca²⁺]i) in response to 2-MeSATP application using a fluorescent calcium indicator.
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Experimental Workflow for Calcium Imaging.
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Materials:

Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neuronal culture

Glass-bottom dishes or coverslips coated with an appropriate substrate (e.g., poly-L-lysine)

Culture medium appropriate for the chosen cell type

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

Pluronic F-127

Dimethyl sulfoxide (DMSO)

Balanced salt solution (BSS), e.g., Hanks' Balanced Salt Solution (HBSS)

2-MeSATP stock solution

Fluorescence microscope equipped with a perfusion system and appropriate filter sets

Procedure:

Cell Plating: Seed neuronal cells onto sterile glass-bottom dishes or coverslips and culture

until they reach the desired confluency.

Dye Loading:

Prepare a loading solution containing the calcium indicator dye (e.g., 1-5 µM Fura-2 AM)

and Pluronic F-127 (e.g., 0.02%) in BSS.

Remove the culture medium from the cells and wash gently with BSS.

Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

Washing: After incubation, wash the cells 2-3 times with BSS to remove any extracellular

dye.

Imaging:
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Mount the dish or coverslip onto the stage of the fluorescence microscope.

Continuously perfuse the cells with BSS at a constant rate.

Record baseline fluorescence for a few minutes to ensure a stable signal.

Switch the perfusion to a solution containing the desired concentration of 2-MeSATP.

Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2,

alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure emission at a

single wavelength (e.g., 510 nm).

Data Analysis:

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths.

Convert the fluorescence ratio to intracellular calcium concentration using the Grynkiewicz

equation.

Plot the peak change in [Ca²⁺]i against the concentration of 2-MeSATP to generate a

dose-response curve and determine the EC₅₀ value.

Patch-Clamp Electrophysiology
This protocol describes the use of the whole-cell patch-clamp technique to investigate the

effects of 2-MeSATP on ion channel activity and neuronal excitability.

Materials:

Neuronal cells cultured on coverslips

Patch-clamp rig including an inverted microscope, micromanipulator, amplifier, and data

acquisition system

Borosilicate glass capillaries for pulling patch pipettes

Pipette puller and microforge

External solution (e.g., artificial cerebrospinal fluid - aCSF)
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Internal solution (pipette solution) with appropriate ionic composition

2-MeSATP stock solution

Pharmacological agents for isolating specific ion currents (e.g., tetrodotoxin to block sodium

channels)

Procedure:

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a

resistance of 3-7 MΩ when filled with the internal solution.

Cell Preparation: Place a coverslip with cultured neurons in the recording chamber on the

microscope stage and perfuse with external solution.

Gigaohm Seal Formation:

Lower the patch pipette towards a target neuron while applying positive pressure.

Once the pipette tip touches the cell membrane, release the positive pressure to form a

high-resistance (gigaohm) seal.

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch

under the pipette tip, establishing the whole-cell recording configuration.

Recording:

Voltage-clamp mode: Clamp the membrane potential at a holding potential and apply

voltage steps to elicit ion currents. Record baseline currents and then apply 2-MeSATP to

the external solution to observe its effect on the currents.

Current-clamp mode: Inject current to measure the resting membrane potential and evoke

action potentials. Apply 2-MeSATP and observe changes in membrane potential and firing

frequency.

Data Analysis:

Analyze the recorded currents or voltage traces using appropriate software.
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Measure parameters such as current amplitude, activation/inactivation kinetics, current-

voltage (I-V) relationship, resting membrane potential, and action potential firing rate.

Compare these parameters before and after the application of 2-MeSATP to quantify its

effects.

Cell Viability (MTT) Assay
This protocol outlines the use of the MTT assay to assess the potential cytotoxic or

neuroprotective effects of 2-MeSATP.

Materials:

Neuronal cell line (e.g., SH-SY5Y)

96-well culture plates

Culture medium

2-MeSATP stock solution

A neurotoxic agent (for neuroprotection studies, e.g., glutamate, H₂O₂)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined density and allow

them to adhere overnight.

Treatment:

Cytotoxicity Assay: Replace the medium with fresh medium containing various

concentrations of 2-MeSATP.
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Neuroprotection Assay: Pre-treat the cells with various concentrations of 2-MeSATP for a

specific duration (e.g., 1-2 hours) before exposing them to a neurotoxic agent.

Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).

MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and

incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

Solubilization: Remove the medium and add the solubilization solution to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the control (untreated) cells.

For neuroprotection studies, compare the viability of cells treated with the neurotoxin alone

to those pre-treated with 2-MeSATP.

Conclusion
2-MeSATP serves as a valuable pharmacological tool for investigating the multifaceted roles of

purinergic signaling in the nervous system. Its primary action through P2Y₁ receptors elicits a

robust calcium signal that modulates a variety of downstream targets, influencing neuronal

excitability and potentially cell fate. The experimental protocols detailed in this guide provide a

framework for researchers to further explore the intricate biological activities of 2-MeSATP in

neuronal cells, contributing to a deeper understanding of purinergic modulation in health and

disease.

Disclaimer: This document is intended for research purposes only. The experimental protocols

provided are for guidance and may require optimization for specific cell types and experimental

conditions. Always adhere to laboratory safety guidelines and institutional regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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